5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid
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Overview
Description
5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and protection group chemistry would apply, involving large-scale reactions with appropriate scaling of reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amine can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biochemical assays and as a building block for more complex molecules.
Medicine: It may be involved in the synthesis of pharmaceutical compounds, particularly those requiring Boc-protected amines.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylate
- 5-Methyl-2-pyrazinecarboxylic acid
- 2-(tert-Butoxycarbonyl)(methyl)amino benzoic acid
Uniqueness
5-(((tert-Butoxycarbonyl)amino)methyl)pyrazine-2-carboxylic acid is unique due to its specific structure, which includes both a pyrazine ring and a Boc-protected amine. This combination makes it particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial.
Properties
Molecular Formula |
C11H15N3O4 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-5-7-4-13-8(6-12-7)9(15)16/h4,6H,5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
FHXFXPUWUPCDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)O |
Origin of Product |
United States |
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